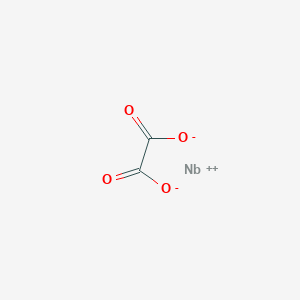
Niobium(2+) ethanedioate
説明
Synthesis Analysis
The synthesis of niobium-based materials often involves the use of niobium chloride. For instance, the solvothermal synthesis from niobium chloride in benzyl alcohol has been studied . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .
Molecular Structure Analysis
The structure of niobium-based materials has been studied using various methods such as bond orientational order analysis . The structure and energies of the considered boundaries and the energies of vacancy formation in them have been calculated by the method of molecular-static simulation .
Chemical Reactions Analysis
Niobium-based materials have been used in various chemical reactions. For instance, niobium oxide nanostructured materials have been used in catalysis . The acidity of the niobium oxide derivatives was investigated by the ability of the materials to successfully promote the halochromic ring-opening of an oxazine-coumarin probe .
Physical And Chemical Properties Analysis
Niobium is a refractory metal with a high melting point . It is a transition element belonging to group 5 of the periodic table of the elements . Niobium has physical and chemical properties similar to those of tantalum, making it difficult to distinguish between the two elements .
科学的研究の応用
Catalytic Applications
Niobium-based catalysts have shown high potential in the oxidative dehydrogenation of ethane to ethylene, a critical process in the chemical industry for producing ethene, a valuable feedstock for various chemical products. Studies demonstrate that niobium, when incorporated into catalysts, enhances activity and selectivity, particularly when used in combination with other metals like nickel. These catalysts are noted for their ability to achieve high ethene selectivity and yield at comparatively low reaction temperatures, attributed to the formation of solid solutions or mixed oxides that influence the catalyst's redox properties and surface activity (Heracleous & Lemonidou, 2006).
Energy Storage Applications
Nanostructured niobium-based oxides are emerging as promising materials for electrochemical energy storage, including applications in batteries, supercapacitors, and fuel cells. Their rich redox chemistry and high chemical stability make them suitable for use as electrode materials in lithium-ion batteries, supercapacitors, and as electrochemical supports in fuel cells. These materials are lauded for their potential to improve the specific capacitance/capacity, rate capability, and cycling stability of energy storage devices (Yan et al., 2016).
Structural and Morphological Studies
Research on the structural evolution of niobium compounds under hydrothermal conditions reveals the ability to fabricate various niobate structures with potential applications in functional materials development. For example, microporous molecular sieve structures and niobate cubes with unique light absorption and photoluminescence properties have been synthesized, showcasing the material's versatility for novel applications (Zhu et al., 2006).
Prospects in Photothermal Tumor Eradication
A novel application of niobium carbide (MXene) in biomedicine involves its use for photothermal tumor eradication within both NIR-I and NIR-II biowindows. This application exploits the material's high photothermal conversion efficiency, stability, and biocompatibility, offering a promising approach for cancer therapy with minimal invasiveness (Lin et al., 2017).
Safety And Hazards
将来の方向性
Niobium-based materials have a promising future in various fields. For instance, they are being used in the development of the next generation of batteries . Furthermore, niobium is being used as a dopant and as a coating material to develop cobalt-reduced or cobalt-free, lithium-rich and manganese-based new cathodes with higher performance, improved electronic conductivity, and longer-term stability .
特性
IUPAC Name |
niobium(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Nb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIRZPRKOQHYBO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Nb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2NbO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943906 | |
| Record name | Niobium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium(2+) ethanedioate | |
CAS RN |
21348-59-4 | |
| Record name | Ethanedioic acid, niobium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021348594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, niobium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalic acid, niobium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















